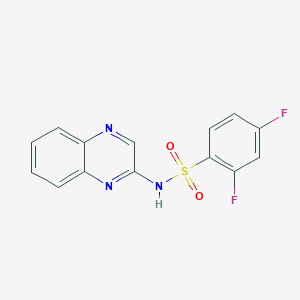
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The structure of this compound consists of a quinoxaline ring fused with a benzene sulfonamide group, with two fluorine atoms attached at the 2 and 4 positions of the benzene ring.
Vorbereitungsmethoden
The synthesis of 2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with quinoxaline-2-amine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. For example, the compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial and anticancer agent . The compound’s ability to inhibit certain enzymes and pathways makes it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials.
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may inhibit certain signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide can be compared with other quinoxaline derivatives such as quinoline and quinazoline compounds. While all these compounds share a similar heterocyclic structure, this compound is unique due to the presence of the difluorobenzene sulfonamide group, which imparts distinct chemical and biological properties . Similar compounds include 4-hydroxy-2-quinolones and 2-chloro-3-(piperazin-2-yl)quinoxaline, which also exhibit significant biological activities .
Eigenschaften
IUPAC Name |
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c15-9-5-6-13(10(16)7-9)22(20,21)19-14-8-17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJVJUQUSMYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]furan-3-carboxamide](/img/structure/B7598102.png)
![N-methyl-1-(2-pyridin-2-ylethyl)-N-[4-[3-(trifluoromethyl)phenoxy]butyl]piperidin-4-amine](/img/structure/B7598109.png)
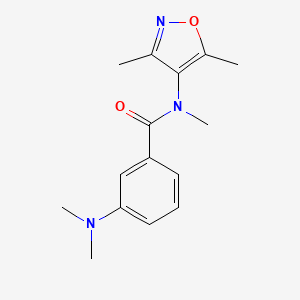
![N-(3-chlorophenyl)-2-[4-[[2-(4-hydroxyphenyl)acetyl]amino]piperidin-1-yl]propanamide](/img/structure/B7598116.png)
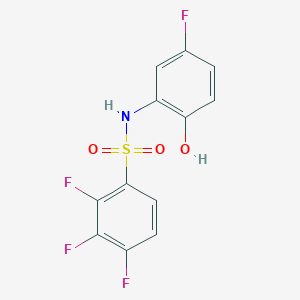
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7598127.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7598128.png)
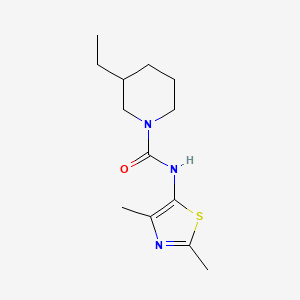
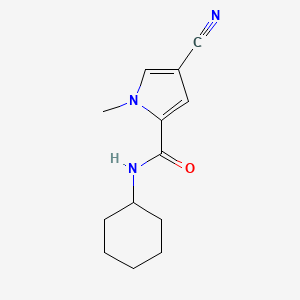
![N-butyl-1-azaspiro[3.3]heptane-1-carboxamide](/img/structure/B7598142.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7598150.png)
![3-[Methyl-(5-methyl-1,3-benzoxazol-2-yl)amino]butanenitrile](/img/structure/B7598152.png)
![N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B7598162.png)
![2,2-Dimethyl-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B7598163.png)
